3,5-Dibromo-4-methoxybenzoic acid

Description

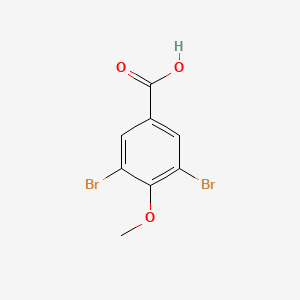

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHPGFGVWWKSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374141 | |

| Record name | 3,5-dibromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4073-35-2 | |

| Record name | 3,5-dibromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3,5-Dibromo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 3,5-Dibromo-4-methoxybenzoic acid. This document details the key spectroscopic techniques used to confirm the molecular structure of this compound, presents the expected quantitative data in a clear format, and outlines the experimental protocols for these analyses.

Introduction

This compound is an aromatic carboxylic acid with a molecular formula of C₈H₆Br₂O₃.[1][2] Its structure consists of a benzoic acid core substituted with two bromine atoms at positions 3 and 5, and a methoxy (B1213986) group at position 4. This compound has been isolated from marine sponges, such as those of the Amphimedon and Psammaplysilla genera, and is of interest to researchers in natural product chemistry and synthetic organic chemistry.[3] The precise determination of its structure is crucial for understanding its chemical properties and potential biological activities.

The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods provides unique and complementary information about the molecule's atomic connectivity and functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Br₂O₃ | [1][2] |

| Molecular Weight | 309.94 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4073-35-2 | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 224-226 °C |

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for this compound. This data is fundamental to confirming its chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the methoxy group protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet | 1H | -COOH |

| ~8.1 | Singlet | 2H | Ar-H (H-2, H-6) |

| ~3.9 | Singlet | 3H | -OCH₃ |

Note: The exact chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is predicted to display six distinct signals, corresponding to the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~155 | C-OCH₃ (C-4) |

| ~135 | C-H (C-2, C-6) |

| ~130 | C-COOH (C-1) |

| ~115 | C-Br (C-3, C-5) |

| ~60 | -OCH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and other structural features.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid and Methoxy) |

| ~1050 | Medium | C-O stretch (Methoxy) |

| Below 800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 308, 310, 312 | Varies | [M]⁺ (Molecular Ion) |

| 293, 295, 297 | Varies | [M - CH₃]⁺ |

| 265, 267, 269 | Varies | [M - COOH]⁺ |

| 186 | High | [M - 2Br]⁺ |

Note: The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 14 ppm

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

-

Acquisition Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then transferred to a pellet die.

-

A hydraulic press is used to apply pressure to the die, forming a thin, transparent pellet.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Procedure:

-

A background spectrum of a blank KBr pellet is collected.

-

The sample pellet is placed in the sample holder.

-

The sample spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS)

-

Sample Preparation: The solid sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL.

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Procedure:

-

The sample solution is injected into the instrument.

-

The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

-

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Workflow for Structure Elucidation

The logical workflow for the structural elucidation of this compound is depicted in the following diagram. This process begins with sample isolation and purification, followed by a series of spectroscopic analyses to determine the final structure.

Caption: Experimental workflow for the structural elucidation of an organic compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of various spectroscopic techniques. By combining the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can unequivocally confirm the atomic connectivity, functional groups, and overall molecular structure of this compound. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals engaged in the analysis and characterization of this and similar halogenated aromatic compounds.

References

An In-Depth Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid (CAS: 4073-35-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methoxybenzoic acid, a significant chemical intermediate with potential applications in pharmaceutical research and development. This document consolidates key chemical and physical properties, detailed experimental protocols for its synthesis, safety and handling information, and an exploration of its biological context.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two bromine substituents at positions 3 and 5, and a methoxy (B1213986) group at position 4.[1] This substitution pattern significantly influences its chemical reactivity and physical properties. The presence of the carboxylic acid group provides a site for reactions such as esterification and amidation, while the bromine atoms can participate in various coupling reactions, making it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₃ | [1] |

| Molecular Weight | 309.94 g/mol | [2] |

| CAS Number | 4073-35-2 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Estimated: ~242 °C | Based on 3,5-Dibromo-4-methylbenzoic acid[3] |

| Boiling Point | Predicted: 374.6 ± 42.0 °C | Based on 3,5-Dibromo-4-methylbenzoic acid[3] |

| Solubility | Poorly soluble in water; Soluble in ethanol, ether, and chloroform. | Inferred from general solubility of benzoic acid derivatives. |

| Density | Predicted: 1.951 ± 0.06 g/cm³ | Based on 3,5-Dibromo-4-methylbenzoic acid[3] |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (singlet), Methoxy protons (singlet), Carboxylic acid proton (broad singlet). |

| ¹³C NMR | Carbonyl carbon, Aromatic carbons (substituted and unsubstituted), Methoxy carbon. |

| IR Spectroscopy | O-H stretch (broad, from carboxylic acid), C=O stretch (from carboxylic acid), C-O stretch (from methoxy and carboxylic acid), C-Br stretch, Aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the two bromine atoms. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 4-methoxybenzoic acid. The following is a representative protocol adapted from the synthesis of related brominated benzoic acids.

Materials:

-

4-Methoxybenzoic acid

-

Bromine (Br₂)

-

Ferric bromide (FeBr₃) or Iron powder (as catalyst)

-

Glacial acetic acid

-

Distilled water

-

Sodium bisulfite solution (for quenching excess bromine)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid in glacial acetic acid.

-

Add a catalytic amount of ferric bromide or iron powder to the solution.

-

From the dropping funnel, add a stoichiometric amount of bromine dissolved in a small amount of glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic and the addition should be controlled to maintain a moderate reaction rate.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Gently heat the reaction mixture to reflux for a short period to ensure the completion of the dibromination.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.

-

Quench any unreacted bromine by adding a small amount of sodium bisulfite solution until the reddish-brown color disappears.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold water to remove acetic acid and any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified this compound in a vacuum oven.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Biological Context and Potential Applications

This compound is a naturally occurring brominated alkaloid that has been isolated from marine sponges such as Amphimedon sp. and Psammaplysilla purpurea.[4] Marine natural products are a rich source of novel chemical entities with diverse biological activities, and many have been investigated as potential therapeutic agents.

While specific signaling pathways and mechanisms of action for this compound are not yet extensively documented in the scientific literature, its structural class—substituted benzoic acids—is known to exhibit a wide range of biological activities. Benzoic acid and its derivatives have been reported to possess antimicrobial, anti-inflammatory, and even anticancer properties.[5] The mechanism of antimicrobial action for benzoic acid, for instance, involves the disruption of the intracellular pH balance of microorganisms.[6]

Given its origin as a marine natural product and its chemical structure, this compound is a promising candidate for further investigation in drug discovery programs. Its potential as a scaffold for the synthesis of more complex molecules could lead to the development of new therapeutic agents. For instance, related bromo- and methoxy-substituted benzamide (B126) derivatives have been explored as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer.[7]

Diagram 2: Potential Research Directions

Caption: Potential research workflow for drug discovery.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or in a chemical fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical compound with significant potential in organic synthesis and as a lead structure in drug discovery. Its natural origin from marine sponges hints at interesting biological properties that are yet to be fully elucidated. This technical guide provides a foundational understanding of its properties, synthesis, and safety, encouraging further research into its potential therapeutic applications. The detailed methodologies and structured data presented herein are intended to support scientists and researchers in their ongoing efforts to develop novel and effective pharmaceuticals.

References

- 1. CAS 4073-35-2: this compound [cymitquimica.com]

- 2. This compound | 4073-35-2 [chemicalbook.com]

- 3. 67973-32-4 CAS MSDS (3,5-DIBROMO-4-METHYLBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound (3,5-Dibromo-p-anisic acid) | 溴化生物碱 | MCE [medchemexpress.cn]

- 5. preprints.org [preprints.org]

- 6. ijcrt.org [ijcrt.org]

- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3,5-Dibromo-4-methoxybenzoic acid

An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 4073-35-2), a halogenated aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid distinguished by a benzoic acid core functionalized with two bromine atoms at positions 3 and 5, and a methoxy (B1213986) group at position 4.[1] This substitution pattern significantly influences its chemical reactivity, solubility, and potential biological activity.[1] The presence of the carboxylic acid group provides acidic properties and allows for reactions such as esterification and amidation, while the bromine substituents can enhance reactivity in electrophilic aromatic substitution reactions.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 4073-35-2[2] |

| Molecular Formula | C₈H₆Br₂O₃[1][2] |

| Synonyms | 3,5-Dibromo-p-anisic acid, 3,5-DIBROMO ANISIC ACID, Benzoic acid, 3,5-dibromo-4-methoxy-[1][2] |

| InChI | InChI=1S/C8H6Br2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)[1][2] |

| SMILES | COC1=C(C=C(C=C1Br)C(=O)O)Br[2] |

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. Experimental data for some properties are limited, and in such cases, computed values from reputable databases are provided.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 309.94 g/mol | PubChem[2] |

| Melting Point | Not available. For reference, the melting point of the related compound 3,5-Dibromo-4-hydroxybenzoic acid is 269-273 °C.[3] | - |

| Boiling Point | Data not available | - |

| Solubility | The methoxy group and bromine atoms influence its solubility profile.[1] Specific quantitative data in common solvents is not readily available. | - |

| pKa | Data not available | - |

| XLogP3-AA | 2.8 | PubChem (Computed)[2] |

Table 3: Computed Molecular Descriptors

| Descriptor | Value | Source |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |

| Rotatable Bond Count | 2 | PubChem (Computed)[2] |

| Exact Mass | 309.86632 Da | PubChem (Computed)[2] |

| Monoisotopic Mass | 307.86837 Da | PubChem (Computed)[2] |

| Topological Polar Surface Area | 46.5 Ų | PubChem (Computed)[2] |

| Heavy Atom Count | 13 | PubChem (Computed)[2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic carbon, the carbon atoms of the aromatic ring, and the methoxy carbon. Due to symmetry, some aromatic carbon signals will be equivalent.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad O-H stretching band for the carboxylic acid group, a sharp C=O stretching absorption, and bands corresponding to C-O and C-Br stretching, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key identifying feature. Common fragmentation pathways include the loss of a hydroxyl radical, a methoxy group, and decarboxylation.

Experimental Protocols

Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound, adapted from a general procedure for the bromination of substituted benzoic acids.[4]

Objective: To synthesize this compound via electrophilic bromination of 4-methoxybenzoic acid.

Materials:

-

4-methoxybenzoic acid

-

Tetrabutylammonium (B224687) tribromide (Bu₄NBr₃)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Hydrochloric acid (1 M)

-

Sodium thiosulfate (B1220275) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

Add tetrabutylammonium tribromide (2.0 to 2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed.

Caption: Synthesis and purification workflow for this compound.

Biological Activity and Potential Applications

This compound is a naturally occurring brominated alkaloid that has been isolated from marine sponges such as Amphimedon sp. and Psammaplysilla purpurea.[5][6] Natural products from marine organisms are a rich source of novel bioactive compounds with potential therapeutic applications. Halogenated compounds, in particular, often exhibit significant biological activities.

While specific studies on the mechanism of action of this compound are limited, related bromophenol and benzoic acid derivatives have been reported to possess a range of biological properties, including antioxidant, antimicrobial, and anticancer activities. The structural motifs present in this molecule make it a candidate for investigation in various biological assays.

Caption: A hypothetical workflow for the biological screening of this compound.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a halogenated natural product with a chemical structure that suggests potential for further investigation in synthetic chemistry and drug discovery. The presence of multiple functional groups offers opportunities for chemical modification to explore structure-activity relationships. While there is a need for more extensive characterization of its physical properties and biological activities, this guide provides a foundational resource for researchers interested in this compound.

Caption: Classification and key relationships of this compound.

References

- 1. CAS 4073-35-2: this compound [cymitquimica.com]

- 2. This compound | C8H6Br2O3 | CID 2758036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dibromo-4-hydroxybenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 4. rsc.org [rsc.org]

- 5. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]

- 6. This compound (3,5-Dibromo-p-anisic acid) | 溴化生物碱 | MCE [medchemexpress.cn]

An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dibromo-4-methoxybenzoic acid, a compound of interest in various research and development applications. The information is presented to be a valuable resource for professionals in the fields of chemistry and drug development.

Core Chemical Data

This compound is an aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid core with two bromine substituents at positions 3 and 5, and a methoxy (B1213986) group at position 4. This substitution pattern significantly influences its chemical reactivity and physical properties.

A summary of its key quantitative data is provided in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₆Br₂O₃[2] |

| Molecular Weight | 309.94 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 4073-35-2[1] |

| SMILES | COC1=C(C=C(C=C1Br)C(=O)O)Br[2] |

Experimental Protocols

The following section details a general methodology for the synthesis of this compound, based on established chemical principles. This protocol is provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the bromination of a suitable benzoic acid precursor. One reported method utilizes Tetrabutylammonium tribromide (Bu₄NBr₃) as a brominating agent.

In a representative procedure, 4-methoxybenzoic acid (1.0 equivalent) is reacted with Bu₄NBr₃ (2.0 equivalents) at an elevated temperature, for instance, 100 °C, for a duration of 6 hours. Following the reaction, a standard work-up procedure is employed to isolate and purify the desired product. The successful synthesis and purity of the compound are typically confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy.

It is imperative that all handling of reagents and the execution of the reaction are conducted in a well-ventilated fume hood, with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Logical Relationships and Visualization

To illustrate the interconnectedness of the key information regarding this compound, the following diagram has been generated. It visually represents the relationship between the compound's name, its structural representation (SMILES), and its fundamental molecular properties.

Figure 1: Relationship between the name, structure, and molecular properties of this compound.

References

An In-depth Technical Guide on 3,5-Dibromo-4-methoxybenzoic Acid from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges are a prolific source of unique and biologically active secondary metabolites, making them a focal point in the search for novel therapeutic agents. Among these compounds is 3,5-Dibromo-4-methoxybenzoic acid, a brominated alkaloid that has been isolated from marine sponges of the genera Amphimedon and Psammaplysilla.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the natural sourcing, isolation, and biological evaluation of this marine natural product.

Natural Occurrence

This compound has been identified as a natural constituent of at least two marine sponge species:

-

Amphimedon sp. : This genus is known for producing a variety of bioactive alkaloids.[3]

-

Psammaplysilla purpurea : This sponge is a known source of several bromotyrosine-derived metabolites.[4][5][6]

While the compound has been successfully isolated from these sponges, detailed quantitative data regarding its abundance and yield from the raw sponge material remains largely unreported in the available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Br₂O₃ | [7] |

| Molecular Weight | 309.94 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| CAS Number | 4073-35-2 | [8] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Information not widely available |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented. However, a general workflow can be inferred from standard practices in marine natural product chemistry.

Extraction and Isolation Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of metabolites like this compound from marine sponges.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Natural Product Repertoire of the Genus Amphimedon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two new bromotyrosine-derived metabolites from the sponge Psammaplysilla purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C8H6Br2O3 | CID 2758036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 4073-35-2 [chemicalbook.com]

Spectroscopic data for 3,5-Dibromo-4-methoxybenzoic acid

An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Dibromo-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest in organic synthesis and potential pharmaceutical applications. The following sections detail its spectral characteristics and the methodologies for their acquisition.

Spectroscopic Data Summary

The structural characterization of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data obtained from these techniques are summarized below.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Singlet | 2H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Note: Predicted chemical shifts based on typical values for similar structures.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | -COOH |

| ~158 | C-OCH₃ |

| ~138 | C-H |

| ~132 | C-COOH |

| ~115 | C-Br |

| ~60 | -OCH₃ |

Note: Predicted chemical shifts based on typical values for similar structures.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3300 - 2500 | Broad | O-H | Stretching |

| ~1710 | Strong | C=O | Stretching |

| ~1600, ~1470 | Medium-Strong | C=C | Aromatic Ring Stretching |

| ~1250 | Strong | C-O | Asymmetric Stretching (Aryl Ether) |

| ~1050 | Medium | C-O | Symmetric Stretching (Aryl Ether) |

| ~700 | Strong | C-Br | Stretching |

Note: Predicted absorption bands based on characteristic frequencies for the functional groups present.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 308, 310, 312 | Variable | [M]⁺ (Molecular Ion) |

| 293, 295, 297 | Variable | [M-CH₃]⁺ |

| 265, 267, 269 | Variable | [M-COOH]⁺ |

Note: Predicted fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for ionization, where the sample is bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methoxybenzoic acid, a halogenated aromatic compound. The document details its natural occurrence, laboratory synthesis, purification, and characterization. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, natural products chemistry, and drug development by providing detailed experimental protocols and collated analytical data.

Introduction

This compound is a substituted benzoic acid derivative characterized by a benzene (B151609) ring functionalized with two bromine atoms, a methoxy (B1213986) group, and a carboxylic acid group. Its structure lends itself to potential applications as a building block in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. The presence of bromine atoms can significantly influence the molecule's lipophilicity and metabolic stability, making it an interesting scaffold for medicinal chemistry.

Discovery and Natural Occurrence

This compound has been identified as a naturally occurring compound, isolated from marine sponges. Specifically, it has been reported in the species Amphimedon sp. and Psammaplysilla purpurea.[1][2] The biosynthesis of such brominated compounds in marine organisms is a subject of ongoing research, often involving enzymatic halogenation.

Table 1: Natural Sources of this compound

| Marine Organism | Phylum |

| Amphimedon sp. | Porifera |

| Psammaplysilla purpurea | Porifera |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This data is essential for its identification and characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol |

| CAS Number | 4073-35-2 |

| Appearance | White to off-white solid |

| Melting Point | 226-229 °C |

| Solubility | Soluble in methanol, ethanol, and DMSO. |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 8.24 (s, 2H, Ar-H), 4.00 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 169.0 (C=O), 158.8 (C-OCH₃), 134.0 (Ar-CH), 125.0 (C-Br), 115.9 (Ar-C), 61.0 (OCH₃) |

| FT-IR (KBr, cm⁻¹) | 3440 (O-H stretch, broad), 3080 (Ar C-H stretch), 1705 (C=O stretch), 1580, 1470 (Ar C=C stretch), 1280 (C-O stretch), 780 (C-Br stretch) |

| Mass Spec. (EI) | m/z 310 (M⁺), 295 (M⁺ - CH₃), 267 (M⁺ - COOH), 231 (M⁺ - Br), 152 (M⁺ - 2Br) |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the electrophilic bromination of 4-methoxybenzoic acid.

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

4-Methoxybenzoic acid (p-anisic acid)

-

Bromine (Br₂)

-

Anhydrous Iron(III) bromide (FeBr₃)

-

Glacial Acetic Acid

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

-

From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with stirring. The addition should be carried out at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

Purification

The crude product can be purified by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from starting material to the pure, characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides essential information on this compound for the scientific community. The detailed protocols for its synthesis and purification, along with comprehensive analytical data, will aid researchers in its preparation and characterization for further studies in medicinal chemistry and materials science. The natural occurrence of this compound in marine sponges also highlights the importance of marine natural products as a source of novel chemical entities.

References

An In-depth Technical Guide to the Health and Safety of 3,5-Dibromo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3,5-Dibromo-4-methoxybenzoic acid (CAS No. 4073-35-2), tailored for a scientific audience. It includes detailed hazard classifications, handling procedures, and emergency protocols. The information is supplemented with experimental guidelines and a hypothesized toxicological pathway to support risk assessment in a research and development setting.

Chemical Identification and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-Dibromo-p-anisic acid, Benzoic acid, 3,5-dibromo-4-methoxy- | |

| CAS Number | 4073-35-2 | [1] |

| Molecular Formula | C₈H₆Br₂O₃ | [1] |

| Molecular Weight | 309.94 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet, including prevention, response, storage, and disposal measures.[1] Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Toxicological Information

While specific toxicological studies on this compound are limited in publicly available literature, data from structurally related halogenated aromatic compounds suggest potential mechanisms of toxicity.

Inferred Toxicological Profile:

-

Irritation: The GHS classification indicates that the primary health hazards are irritation to the skin, eyes, and respiratory system.[1] This is a common property of acidic and halogenated organic compounds.

-

Genotoxicity: Although not specifically classified, some brominated aromatic compounds have been shown to exhibit genotoxic effects.[3] Standard genotoxicity assays should be considered for a comprehensive risk assessment.

-

Metabolism: Halogenated benzoic acids can be metabolized in the body. The presence of bromine atoms may influence the rate and pathway of metabolism, potentially leading to the formation of reactive intermediates.

Hypothesized Signaling Pathway for Toxicity

Based on the known effects of halogenated aromatic hydrocarbons, a plausible, though inferred, signaling pathway for the toxicity of this compound involves the activation of the Aryl Hydrocarbon Receptor (AhR) and subsequent induction of oxidative stress. Many halogenated aromatic compounds are known to be ligands for the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes (CYPs).[2][4][5] The metabolism of this compound by CYPs could lead to the production of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.

Experimental Protocols

For researchers handling this compound, adherence to standardized experimental protocols is crucial for safety and data integrity. The following are generalized protocols based on OECD guidelines for chemical safety testing.

Standard Handling and Personal Protective Equipment (PPE) Workflow

This workflow outlines the essential steps for safely handling the compound in a laboratory setting.

Protocol for In Vitro Skin Irritation Testing (Adapted from OECD TG 439)

This protocol provides a framework for assessing the skin irritation potential of this compound using a reconstructed human epidermis (RhE) model.

-

Preparation of Test Substance: Prepare a solution or suspension of this compound in a suitable solvent. The final concentration should be determined based on preliminary solubility and cytotoxicity assessments.

-

Tissue Culture: Culture the RhE tissue models according to the manufacturer's instructions until they are ready for use.

-

Application of Test Substance: Apply a defined amount of the test substance to the surface of the RhE tissue. Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).

-

Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

-

Rinsing and Post-Incubation: Thoroughly rinse the tissues to remove the test substance and then incubate them in fresh medium for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Assess tissue viability using a quantitative method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Calculate the mean tissue viability for each treatment group relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Protocol for In Vitro Eye Irritation Testing (Adapted from OECD TG 492)

This protocol outlines a method for evaluating the eye irritation potential using a reconstructed human cornea-like epithelium (RhCE) model.[6][7]

-

Preparation of Test Substance: As described in the skin irritation protocol.

-

Tissue Culture: Culture the RhCE tissue models as per the supplier's protocol.

-

Application and Incubation: Apply the test substance to the epithelial surface and incubate for a defined period (e.g., 30 minutes for liquids).

-

Rinsing and Post-Incubation: Wash the tissues and incubate in fresh medium for a post-exposure period.

-

Viability Assessment: Determine the tissue viability using the MTT assay.

-

Data Analysis: A substance is identified as non-irritating if the mean tissue viability is above 60%.[7] Further testing may be required for viabilities at or below this threshold.

Protocol for In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD TG 471)

This test assesses the potential of this compound to induce gene mutations in bacteria.

-

Strain Selection: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: Expose the bacterial strains to a range of concentrations of the test substance.

-

Plating and Incubation: Plate the treated bacteria on a minimal medium that does not support the growth of the mutant strains. Incubate for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Emergency Procedures

| Situation | First Aid Measures | Firefighting Measures | Accidental Release Measures |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) and full protective gear. | Evacuate personnel. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it into a suitable, labeled container for disposal. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists. | Thermal decomposition can release irritating gases and vapors. | Prevent product from entering drains. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | Ensure adequate ventilation. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Incompatible with strong oxidizing agents.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal facility. Do not allow it to enter the environment.

This technical guide is intended to provide essential health and safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this chemical.

References

- 1. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

- 2. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. episkin.com [episkin.com]

- 7. dermatest.com [dermatest.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Therapeutic Potential of 3,5-Dibromo-4-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methoxybenzoic acid is a versatile scaffold that has garnered significant interest in medicinal chemistry and drug development. As a naturally occurring brominated alkaloid found in marine sponges like Amphimedon sp. and Psammaplysilla purpurea, this compound and its derivatives have shown promising biological activities.[1][2] The presence of bromine atoms and a methoxy (B1213986) group on the benzoic acid core provides unique electronic and lipophilic properties, making it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound and its key derivatives, summarizes their biological activities, and explores the underlying signaling pathways they modulate.

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the direct bromination of 4-methoxybenzoic acid to yield this compound with high purity and yield.

Materials:

-

4-methoxybenzoic acid

-

Tetrabutylammonium tribromide (Bu4NBr3)

-

Potassium phosphate (B84403) (K3PO4)

-

Acetonitrile (B52724) (MeCN)

-

15% aqueous Sodium thiosulfate (B1220275) (Na2S2O3)

-

Saturated aqueous Sodium carbonate (Na2CO3)

-

Pentane/Ethyl acetate (B1210297) (95:5)

-

Magnesium sulfate (B86663) (MgSO4)

-

10 mL microwave vial

-

Stir bar

Procedure:

-

To a flame-dried 10 mL microwave vial, add 4-methoxybenzoic acid (0.50 mmol, 1.0 equiv) and K3PO4 (106.1 mg, 0.50 mmol, 1.0 equiv).

-

Add Bu4NBr3 (482.2 mg, 1.00 mmol, 2.0 equiv) to the vial.

-

Add acetonitrile (2.5 mL, 0.2 M) to the mixture.

-

Cap the vial and stir the reaction mixture at 100 °C for 6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 15% aqueous Na2S2O3 (10.0 mL) and saturated Na2CO3 (10.0 mL).

-

Extract the aqueous phase with pentane/EtOAc (3 x 15.0 mL, 95:5).

-

Combine the organic phases and dry over MgSO4.

-

Concentrate the organic phase in vacuo to obtain the desired product.

Expected Yield: ~98%

Protocol 2: General Procedure for the Synthesis of 3,5-Dibromo-4-methoxybenzamide Derivatives

This protocol provides a general method for the amidation of this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl2) or Oxalyl chloride

-

An appropriate amine

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous Sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous Sodium sulfate (Na2SO4)

Procedure:

-

Suspend this compound in an excess of thionyl chloride and reflux for 2-3 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

-

Alternatively, dissolve the benzoic acid in an anhydrous solvent like DCM, add a catalytic amount of DMF, and then add oxalyl chloride dropwise. Stir at room temperature until the reaction is complete.

-

Dissolve the resulting acid chloride in an anhydrous solvent like DCM.

-

In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Synthesis of 3,5-Dibromo-4-methoxybenzoate Ester Derivatives

This protocol describes a general method for the esterification of this compound.

Materials:

-

This compound

-

An appropriate alcohol

-

A strong acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP)

-

A suitable solvent (e.g., the alcohol reactant itself or an inert solvent like DCM)

-

Saturated aqueous Sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous Sodium sulfate (Na2SO4)

Procedure (Acid-Catalyzed Esterification):

-

Dissolve or suspend this compound in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO3 and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or distillation.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, particularly in the areas of oncology and metabolic diseases. The following tables summarize some of the key findings.

Anticancer Activity of Chalcone (B49325) and Flavone (B191248) Derivatives

Chalcones and flavones derived from a related precursor, 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone, have shown significant cytotoxic effects against various cancer cell lines.

| Compound Type | Derivative | Cell Line | IC50 (µM) |

| Chalcone | 2a | MCF-7 (Breast Cancer) | 4.12 ± 0.55 |

| Chalcone | 2a | A549 (Lung Cancer) | 7.40 ± 0.67 |

| Chalcone | 2c | A549 (Lung Cancer) | 9.68 ± 0.80 |

| Flavone | 3a | MCF-7 (Breast Cancer) | 8.50 ± 0.82 |

| Flavone | 3c | MCF-7 (Breast Cancer) | 5.10 ± 0.61 |

| Flavone | 3c | A549 (Lung Cancer) | 6.42 ± 0.79 |

| Flavone | 3e | MCF-7 (Breast Cancer) | 6.96 ± 0.66 |

Enzyme Inhibitory Activity

The same series of chalcone and flavone derivatives have also been evaluated for their inhibitory effects on key enzymes implicated in type 2 diabetes.

| Compound Type | Derivative | Enzyme | IC50 (µM) |

| Chalcone | 2a | α-Glucosidase | 1.98 ± 0.11 |

| Chalcone | 2b | α-Glucosidase | 2.50 ± 0.15 |

| Flavone | 3a | α-Glucosidase | 1.10 ± 0.08 |

| Flavone | 3c | α-Glucosidase | 1.80 ± 0.12 |

Potential Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are believed to be mediated through the modulation of various cellular signaling pathways. While direct studies on these specific derivatives are emerging, research on related benzoic acid compounds provides valuable insights into their potential mechanisms of action.

Inhibition of Cancer-Related Pathways

Several signaling cascades are crucial for cancer cell proliferation, survival, and metastasis. Benzoic acid derivatives have been shown to interfere with these pathways.

-

PI3K/Akt/mTOR Pathway: This is a key pathway that regulates cell growth and survival. Some benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in breast cancer cells.[3]

-

NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival. Certain aminobenzoic acid derivatives have been found to inhibit the TNFα/NFΚB signaling pathway.[4]

-

MAPK Pathway: The MAPK signaling cascade is involved in cell proliferation, differentiation, and apoptosis. Methoxy derivatives of resveratrol (B1683913) have been shown to suppress inflammation by inactivating the MAPK pathway.[5]

-

Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives have been identified as potential HDAC inhibitors, which can lead to the reactivation of tumor suppressor genes.[6][7]

Below is a diagram illustrating the potential interception of these key cancer signaling pathways by derivatives of this compound.

References

- 1. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular therapy with derivatives of amino benzoic acid inhibits tumor growth and metastasis in murine models of bladder cancer through inhibition of TNFα/NFΚB and iNOS/NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules

For Immediate Release

Shanghai, China – December 5, 2025 – 3,5-Dibromo-4-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms, a methoxy (B1213986) group, and a carboxylic acid, provides multiple reactive sites for strategic molecular elaboration. This allows for its incorporation into diverse scaffolds, particularly in the development of novel therapeutic agents and other bioactive compounds.

The presence of bromine atoms at the 3 and 5 positions makes this molecule an ideal substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl systems.[1][2] These motifs are prevalent in many biologically active compounds. The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, providing a handle for introducing further molecular diversity and modulating the physicochemical properties of the target molecules.[3][4] The methoxy group, while relatively inert, influences the electronic properties of the aromatic ring and can play a role in the biological activity of the final product.

This document provides detailed application notes and experimental protocols for key transformations involving this compound, highlighting its utility for researchers, medicinal chemists, and drug development professionals.

Application Notes

This compound is a valuable starting material for the synthesis of compounds with potential applications in oncology and other therapeutic areas. The dibromo substitution allows for selective or double functionalization, leading to the creation of diverse molecular libraries for screening and lead optimization.

Key Synthetic Applications:

-

Amide Bond Formation: The carboxylic acid moiety can be readily coupled with a variety of amines to form amides. This reaction is fundamental in the synthesis of numerous pharmaceuticals. For instance, derivatives of this scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy.[3][5]

-

Esterification: Esterification of the carboxylic acid can be achieved through various methods, including the classic Fischer esterification, particularly under microwave irradiation to overcome potential steric hindrance. This modification is often used to create prodrugs or to fine-tune the pharmacokinetic properties of a lead compound.[4][6]

-

Suzuki-Miyaura Cross-Coupling: The bromine atoms serve as excellent leaving groups in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of complex biaryl structures that are common in pharmacologically active molecules.[1][7][8]

Data Presentation

The following tables summarize typical reaction conditions and yields for the key synthetic transformations of this compound.

| Table 1: Amide Synthesis from this compound | |||||

| Amine Substrate | Coupling Reagent | Base | Solvent | Reaction Time | Typical Yield (%) |

| Aniline (B41778) Derivatives | EDC/HOBt | DIPEA | DMF | 12-24 h | 70-95 |

| Benzylamine | HATU | DIPEA | DMF | 2-6 h | 85-98 |

| Aliphatic Amines | PyBOP | NMM | DCM | 4-8 h | 80-95 |

| Table 2: Esterification of this compound | |||||

| Alcohol | Catalyst | Method | Solvent | Reaction Time | Typical Yield (%) |

| Methanol | H₂SO₄ | Microwave | Methanol | 15-30 min | 85-95 |

| Ethanol | H₂SO₄ | Conventional | Ethanol | 8-16 h | 70-85 |

| Benzyl Alcohol | DCC/DMAP | Steglich | DCM | 4-8 h | 80-90 |

| Table 3: Suzuki-Miyaura Coupling of this compound Derivatives | |||||

| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene (B28343)/H₂O | 80-95 |

| 4-Pyridylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 75-90 |

| Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 70-85 |

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Amides via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of N-aryl amides from this compound.

Materials:

-

This compound

-

Substituted aniline (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.

Protocol 2: Fischer Esterification under Microwave Conditions

This protocol is suitable for the esterification of this compound with simple alcohols.

Materials:

-

This compound

-

Desired alcohol (e.g., methanol, ethanol) (large excess)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Microwave reactor

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a sealed microwave vessel, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (20-50 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1-0.2 eq).

-

Seal the vessel and place it in a single-mode microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 130-150°C) for 15-30 minutes.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by slowly adding saturated NaHCO₃ solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol outlines a general procedure for the mono-arylation of a 3,5-dibromo-4-methoxybenzoyl derivative.

Materials:

-

Ester or amide of this compound

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add the 3,5-dibromo-4-methoxybenzoyl derivative (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed toluene and water (e.g., 10:1 ratio) via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by derivatives of this compound and a typical experimental workflow.

Caption: FGFR1 signaling pathway and inhibition by a derivative.

Caption: Workflow for amide synthesis.

References

- 1. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijstr.org [ijstr.org]

- 5. Phospholipase C γ and Phosphoinositide 3-Kinase Link Cytokines to ERK Activation in Hematopoietic Cells With Normal and Oncogenic Kras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3,5-Dibromo-4-methoxybenzoic acid as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. This document outlines detailed protocols for key chemical transformations, presents relevant quantitative data, and illustrates the biological context of the target molecules through signaling pathway diagrams.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a key building block in medicinal chemistry. Its structure, featuring two bromine atoms and a methoxy (B1213986) group, offers multiple reaction sites for derivatization, allowing for the construction of complex molecular architectures. The bromine atoms can participate in cross-coupling reactions, while the carboxylic acid moiety is readily converted into esters and amides, fundamental linkages in many pharmaceutical compounds. This document details the synthesis of amide and ester derivatives, which are precursors to potent kinase inhibitors and other bioactive molecules.

Data Presentation

Table 1: Amide Coupling Reaction Data

| Starting Material | Amine | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC HCl | Ethanol (B145695) | 80 | 5 | 71.6 | [1] |

Table 2: Biological Activity of a Downstream Product (FGFR1 Inhibitor C9)

| Cell Line (NSCLC) | IC₅₀ (µM) |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Data from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, demonstrating the potential of similar structures.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Amide Derivatives

This protocol is adapted from the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are known inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[1]

Materials:

-

This compound

-

Substituted aniline (B41778) (e.g., 3,5-dimethoxyaniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and EDC HCl (1.2 eq).

-

Add ethanol to the flask to dissolve the solids.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-